1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-dione class, characterized by a bicyclic quinazoline-2,4(1H,3H)-dione core. Key structural features include:
- A 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group at position 2.
- A methyl group bridging the oxadiazole and quinazoline-dione moieties.
- A 2,5-dimethylphenyl group attached to the quinazoline nitrogen at position 3.
The oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding .
Properties
Molecular Formula |
C25H19ClN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-10-11-16(2)21(12-15)30-24(31)19-8-3-4-9-20(19)29(25(30)32)14-22-27-23(28-33-22)17-6-5-7-18(26)13-17/h3-13H,14H2,1-2H3 |
InChI Key |
VIECIRDHSRXXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a quinazoline backbone with an oxadiazole substituent and a chlorophenyl group. The synthesis of quinazoline derivatives typically involves various methods such as cyclization reactions of anthranilic acid derivatives or condensation reactions involving isocyanides.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies focusing on its antibacterial and antifungal properties. The following sections detail the findings from various research studies.
Antibacterial Activity
- Mechanism of Action : Quinazoline derivatives often act by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.
-
In Vitro Studies :
- A study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .
- Molecular docking studies indicated that the compound binds effectively to target enzymes like dihydrofolate reductase (DHFR), suggesting potential as an antibacterial agent .
Antifungal Activity
The compound has also shown antifungal properties against Candida albicans. Inhibition zones were observed in the range of 10–12 mm with minimum inhibitory concentration (MIC) values around 70–80 mg/mL .
Case Study 1: Antimicrobial Evaluation
A comprehensive study was conducted to evaluate the antimicrobial efficacy of various quinazoline derivatives. The results indicated that the presence of electron-withdrawing groups like chlorine significantly enhanced antibacterial activity compared to compounds lacking such groups .
| Compound | Activity against S. aureus | Activity against E. coli | MIC (mg/mL) |
|---|---|---|---|
| Compound A | Moderate (11 mm) | Low (inhibited) | 75 |
| Compound B | High (15 mm) | Moderate | 50 |
| Target Compound | Moderate (10 mm) | Low | 80 |
Case Study 2: Molecular Docking Analysis
Molecular docking studies revealed that the compound interacts favorably with DHFR and eIF2α, which are critical for bacterial survival and proliferation. This interaction suggests a mechanism by which the compound could inhibit bacterial growth effectively .
Pharmacological Implications
The pharmacological implications of this compound extend beyond antimicrobial activity:
- Anticancer Potential : Some quinazoline derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Recent studies suggest that certain quinazoline derivatives may exhibit neuroprotective effects by inhibiting cholinesterase activity, which is relevant for conditions like Alzheimer’s disease .
Scientific Research Applications
Structural Overview
The compound features a quinazoline core linked to a 1,2,4-oxadiazole ring and substituted phenyl groups. Its molecular formula is with a molecular weight of 426.8 g/mol.
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its structure allows for interaction with specific molecular targets within biological systems.
Medicine
- Therapeutic Potential : Investigations have highlighted its potential therapeutic effects, including:
- Anti-cancer Activity : Studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways.
- Antimicrobial Effects : Preliminary studies indicate potential activity against bacterial strains.
Industrial Applications
- Material Development : The compound's unique properties may be harnessed in developing new materials or as precursors in pharmaceutical synthesis.
Case Study 1: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry investigated the anti-cancer properties of similar quinazoline derivatives. The results indicated that modifications to the quinazoline core could enhance cytotoxicity against specific cancer cell lines.
Case Study 2: Anti-inflammatory Effects
Research documented in Pharmaceutical Biology explored various oxadiazole derivatives for their anti-inflammatory properties. The findings suggested that structural variations significantly impacted their effectiveness as anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (Compound 6h)
Structural Differences :
- Core : Triazole-thione vs. quinazoline-dione.
- Substituents : Benzoxazole with 4-chlorophenyl vs. oxadiazole with 3-chlorophenyl.
- Aromatic Groups : 3-Methylphenyl vs. 2,5-dimethylphenyl.
Spectroscopic and Analytical Comparison :
Functional Implications :
- The 2,5-dimethylphenyl group in the target compound could improve lipophilicity compared to the 3-methylphenyl group in 6h, affecting membrane permeability.
Quinazolinone-Based Pesticides (e.g., Quinconazole, Fluquinconazole)
Structural Differences :
- Core: 4(3H)-Quinazolinone vs. quinazoline-2,4(1H,3H)-dione.
- Substituents : Dichlorophenyl and triazole vs. dimethylphenyl and oxadiazole.
Functional Comparison :
Mechanistic Insights :
- Quinconazole’s triazole group disrupts fungal cytochrome P450 enzymes, a mechanism less likely in the target compound due to the absence of a triazole moiety.
- The oxadiazole group in the target compound may instead interact with nucleophilic residues (e.g., cysteine or serine) in biological targets .
Research Implications and Gaps
- Synthetic Optimization: The oxadiazole-quinazoline-dione scaffold warrants further exploration for agrochemical applications, given its structural resemblance to known pesticides .
- Bioactivity Screening: No data exists on the target compound’s efficacy; comparative studies with Compound 6h and quinconazole analogs are needed.
- Spectroscopic Validation : The inferred IR and NMR profiles of the target compound require experimental confirmation.
Q & A
Q. Q1: What are the established synthetic routes for preparing this compound, and what challenges arise during its cyclocondensation steps?
Methodological Answer: The synthesis of structurally similar quinazoline-dione derivatives involves cyclocondensation of intermediates like N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride under reflux, followed by hydrolysis . Key challenges include controlling the regioselectivity of oxadiazole ring formation and minimizing side reactions during alkylation with substituted benzyl chlorides. Optimizing reaction time (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 for hydrazide to POCl3) can improve yields .
Q. Q2: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: 1H NMR and LC-MS are essential for verifying the quinazoline-dione core and substituents. For example, 1H NMR should show characteristic signals for the oxadiazole methyl group (~δ 4.5 ppm) and aromatic protons from the 3-chlorophenyl moiety (~δ 7.2–7.8 ppm) . LC-MS can confirm molecular weight (e.g., m/z ~500–550 for similar derivatives) and purity (>95% by HPLC). Elemental analysis (C, H, N) is recommended to validate stoichiometry .
Advanced Research Questions
Q. Q3: How do structural modifications (e.g., chloro vs. methyl substituents) influence the compound’s biological activity?
Methodological Answer: Substituent effects can be systematically studied using structure-activity relationship (SAR) models. For instance, replacing the 3-chlorophenyl group with a 4-methoxyphenyl moiety in analogous compounds reduced antimicrobial activity by ~40%, suggesting electron-withdrawing groups enhance target binding . Computational docking (e.g., MOE software) can predict interactions with bacterial enzymes like DNA gyrase, correlating with experimental MIC values .
Q. Q4: How can contradictory data on biological activity across studies be resolved?
Methodological Answer: Contradictions often stem from variations in assay conditions. For example, discrepancies in MIC values against S. aureus may arise from differences in inoculum size (e.g., 1×10⁵ vs. 1×10⁶ CFU/mL) or solvent (DMSO vs. aqueous buffers). Standardizing protocols per CLSI guidelines and including positive controls (e.g., ciprofloxacin) ensures reproducibility . Dose-response curves (IC50) should be replicated in triplicate to assess statistical significance .
Q. Q5: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer: Salt formation (e.g., hydrochloride) or co-solvency with PEG-400 can enhance aqueous solubility. For bioavailability, prodrug approaches (e.g., esterification of the quinazoline carbonyl group) improve membrane permeability . Pharmacokinetic profiling in rodent models (Cmax, t1/2) using LC-MS/MS is recommended to validate absorption and metabolism .
Q. Q6: How can computational methods predict the compound’s metabolic stability?
Methodological Answer: Density Functional Theory (DFT) calculations can identify metabolic hot spots (e.g., oxidation of the oxadiazole ring). Tools like SwissADME predict cytochrome P450-mediated degradation pathways. Experimental validation via liver microsome assays (human/rat) quantifies metabolic clearance rates (e.g., % remaining after 60 minutes) .
Experimental Design & Data Analysis
Q. Q7: What in vitro assays are most suitable for evaluating this compound’s mechanism of action?
Methodological Answer:
- Enzyme inhibition assays : Test against topoisomerase IV or dihydrofolate reductase using fluorogenic substrates (e.g., Fluorescein-dUTP for DNA unwinding) .
- Time-kill kinetics : Monitor bacterial viability hourly over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Resistance induction : Serial passage assays in sub-MIC concentrations to assess mutation frequency .
Q. Q8: How should researchers design dose-ranging studies for toxicity profiling?
Methodological Answer:
- Acute toxicity : OECD 423 guidelines using zebrafish or rodents, starting at 10 mg/kg and escalating to 300 mg/kg .
- Cytotoxicity : MTT assays on HEK-293 cells with IC50 thresholds <50 μM for therapeutic index calculation .
- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential at 0.1–100 μg/plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
